molecular formula C17H29ClN2O3 B1228216 Metabutoxycaine hydrochloride CAS No. 550-01-6

Metabutoxycaine hydrochloride

Cat. No.: B1228216
CAS No.: 550-01-6
M. Wt: 344.9 g/mol
InChI Key: URLUCFXGWAZIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metabutoxycaine hydrochloride (CAS: 550-01-6), also known as Primacaine hydrochloride, is a local anesthetic primarily used in dentistry. Its chemical structure comprises a benzoate ester linked to a diethylaminoethyl group, with a butoxy substituent at the 2-position and an amino group at the 3-position of the aromatic ring. The molecular formula is C₁₇H₂₈N₂O₃·HCl, and its molecular weight is 344.9 g/mol .

Properties

IUPAC Name

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3;/h8-10H,4-7,11-13,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLUCFXGWAZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203534
Record name Metabutoxycaine hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-01-6
Record name Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metabutoxycaine hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metabutoxycaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metabutoxycaine hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METABUTOXYCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78WD7GMH3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metabutoxycaine hydrochloride is synthesized through the esterification of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps such as distillation and crystallization. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Metabutoxycaine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Local Anesthetics

Chemical and Structural Comparison

Local anesthetics are broadly classified into ester-type (e.g., procaine, chloroprocaine) and amide-type (e.g., lidocaine). Metabutoxycaine belongs to the ester group, sharing structural similarities with procaine but differentiated by its butoxy and amino substitutions, which enhance lipid solubility and tissue penetration .

Table 1: Key Properties of Metabutoxycaine and Analogous Compounds
Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Potency Relative to Procaine Primary Applications
Metabutoxycaine HCl C₁₇H₂₈N₂O₃·HCl 344.9 High 1.5–2× Dentistry (1.5% with adrenaline)
Procaine HCl C₁₃H₂₀N₂O₂·HCl 272.8 Moderate 1× (Baseline) Infiltration anesthesia, nerve blocks
Chloroprocaine HCl C₁₃H₁₉ClN₂O₂·HCl 307.2 High 2–3× Short-duration surgical procedures
Lidocaine HCl C₁₄H₂₂N₂O·HCl 270.8 High Topical, dental, and regional anesthesia
Butacaine C₁₈H₂₈N₂O₂·HCl 340.9 Moderate Ophthalmic and mucosal anesthesia

Pharmacological and Clinical Comparison

  • Potency : Metabutoxycaine’s potency is 1.5–2 times greater than procaine due to enhanced lipid solubility from the butoxy group, enabling faster nerve membrane penetration . However, it is less potent than lidocaine, an amide anesthetic with prolonged duration due to slower metabolism .
  • Onset and Duration : Metabutoxycaine’s onset is comparable to procaine but shorter than lidocaine. The addition of adrenaline extends its duration by reducing systemic absorption .
  • Toxicity : Metabutoxycaine’s systemic toxicity is mitigated by its formulation with adrenaline, which localizes its effect. In contrast, ester anesthetics like procaine are metabolized by plasma cholinesterase, whereas amides like lidocaine undergo hepatic metabolism, posing risks in patients with liver dysfunction .

Analytical Differentiation

Metabutoxycaine can be distinguished from other local anesthetics via:

  • Thin-Layer Chromatography (TLC) : Three solvent systems effectively separate metabutoxycaine from procaine and lidocaine .
  • UV Spectroscopy : Unique absorbance at 313 nm in acidic conditions .

Research Findings and Industrial Relevance

  • Synthesis and Purity : Industrial-grade Metabutoxycaine HCl is available at 99% purity (CAS: 550-01-6), packaged in 25 kg cardboard drums under REACH and ISO standards .

Biological Activity

Metabutoxycaine hydrochloride, also known by its trade name Primacaine, is a synthetic local anesthetic primarily used in dental procedures. It belongs to the class of local anesthetics that function as sodium channel blockers, thereby inhibiting nerve conduction and providing localized pain relief. This compound has garnered attention due to its pharmacological properties and clinical applications.

  • IUPAC Name : Not specified in the sources.
  • Molecular Formula : C₁₇H₂₈N₂O₃
  • Molar Mass : 308.422 g/mol
  • CAS Number : Not specified in the sources.
  • PubChem CID : 19247

Pharmacokinetics

Metabutoxycaine exhibits a prolonged duration of action, lasting at least 12 hours post-injection, which is advantageous for dental procedures that require extended anesthesia . Its administration is typically via a dental syringe, akin to other local anesthetics such as novocaine.

The primary mechanism of action for metabutoxycaine involves the blockade of sodium channels within neuronal membranes. By inhibiting these channels, the compound prevents the propagation of action potentials in sensory neurons, effectively blocking pain transmission.

Efficacy in Clinical Studies

Several clinical studies have assessed the efficacy of metabutoxycaine compared to other local anesthetics:

  • Study Design : A randomized controlled trial evaluated the effectiveness of 1.5% metabutoxycaine with 1:60,000 epinephrine against standard lidocaine formulations in inferior alveolar nerve blocks.
  • Results : The study indicated that metabutoxycaine provided comparable or superior anesthesia duration and quality compared to lidocaine, particularly in patients undergoing endodontic procedures .

Table 1: Comparison of Local Anesthetics in Clinical Trials

AnestheticConcentrationEpinephrine RatioDuration of ActionEfficacy Rating
Metabutoxycaine1.5%1:60,000≥12 hoursHigh
Lidocaine2%1:200,000~2-4 hoursModerate
Bupivacaine0.5%None~6-8 hoursHigh

Safety Profile

Metabutoxycaine has been reported to have a favorable safety profile when used appropriately. Adverse effects are generally mild and may include localized reactions such as swelling or redness at the injection site. Systemic toxicity is rare but can occur if large doses are administered or if injected intravascularly.

Case Studies

  • Case Study on Dental Procedures :
    • Objective : To evaluate the effectiveness of metabutoxycaine in patients with irreversible pulpitis.
    • Findings : Patients reported significant pain relief during procedures with minimal side effects. The anesthetic effect lasted longer than traditional agents like lidocaine .
  • Comparative Analysis with Bupivacaine :
    • Objective : To compare pain control efficacy between metabutoxycaine and bupivacaine.
    • Results : Metabutoxycaine demonstrated similar pain control with a quicker onset time, making it preferable for certain dental applications .

Q & A

Q. What analytical methods are recommended for identifying Metabutoxycaine Hydrochloride in experimental samples?

this compound (C₁₇H₂₈N₂O₂·HCl, MW 344.88) can be identified using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 207 nm, as validated for structurally similar benzoate derivatives . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential, following protocols established for vancomycin hydrochloride . Ensure calibration curves (1–10 μg/mL range) and recovery tests (RSD <1.5%) are performed to validate method accuracy .

Q. How can researchers verify the purity of synthesized this compound?

Purity assessment requires a combination of chromatographic and spectroscopic techniques:

  • HPLC : Use a mobile phase of 0.03 M phosphate buffer and methanol (70:30) to resolve impurities .
  • Mass Spectrometry : Compare observed molecular ions ([M+H]⁺ at m/z 345.88) with theoretical values .
  • Elemental Analysis : Validate %C, %H, and %N against calculated values (C: 59.20%, H: 8.48%, N: 8.13%) .

Q. What are the key considerations for designing stability studies of this compound in solution?

Stability studies should employ factorial design to assess degradation under stress conditions (e.g., pH, temperature, light):

  • Kinetic Analysis : Monitor degradation rates using first-order or Higuchi models .
  • Forced Degradation : Expose samples to acidic/alkaline hydrolysis, oxidation (H₂O₂), and photolysis .
  • Validation : Ensure method specificity by confirming baseline separation of degradation products via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

Contradictions in NMR or MS data may arise from solvate formation or stereochemical complexity. Address this by:

  • 2D-NMR Techniques : Use COSY, HSQC, and HMBC to assign proton-carbon correlations .
  • High-Resolution MS (HRMS) : Confirm molecular formula (C₁₇H₂₈N₂O₂·HCl) with <2 ppm mass error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry if synthetic yields permit single-crystal growth .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

Leverage retrosynthetic analysis and database-driven route prediction (e.g., Reaxys or Pistachio):

  • Precursor Scoring : Prioritize routes with high atom economy and low stereochemical ambiguity .
  • Catalytic Asymmetric Synthesis : Use chiral catalysts to control the 2-butyloxybenzoate moiety .
  • Purification : Employ recrystallization in ethanol/water (4:1) to isolate the hydrochloride salt .

Q. How should researchers approach in vivo pharmacokinetic modeling of this compound?

Combine compartmental modeling with biomarker analysis:

  • Dosing Regimens : Administer via intravenous bolus (1–5 mg/kg) to establish plasma concentration-time profiles .
  • LC-MS/MS Quantification : Use deuterated internal standards for precise measurement of metabolites .
  • Toxicokinetic Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½) using non-linear regression .

Q. What methodologies are effective for resolving contradictions in toxicological data across studies?

Apply meta-analytical frameworks:

  • Systematic Review : Aggregate data from OECD-compliant acute toxicity (LD₅₀), genotoxicity (Ames test), and repeat-dose studies .
  • Dose-Response Modeling : Use Hill equations to reconcile discrepancies in NOAEL/LOAEL values .
  • Mechanistic Studies : Investigate receptor binding (e.g., sodium channel inhibition) to explain species-specific effects .

Cross-Disciplinary Methodological Guidance

Q. How can researchers integrate computational chemistry to predict this compound’s interactions with biological targets?

  • Molecular Docking : Simulate binding to sodium channels using AutoDock Vina and PDB structures (e.g., 6AGF) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
  • QSAR Models : Corrogate substituent effects on anesthetic potency using Hammett constants .

Q. What advanced techniques validate chiral purity in this compound formulations?

  • Chiral HPLC : Use amylose-based columns and hexane/isopropanol gradients to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with reference standards .
  • Polarimetry : Confirm specific rotation ([α]D²⁵ = +15° to +25°) matches literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metabutoxycaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Metabutoxycaine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.